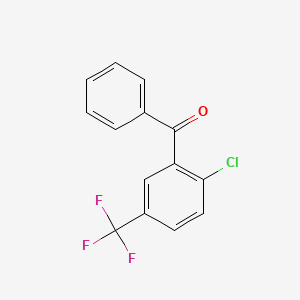

2-Chloro-5-(trifluoromethyl)benzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDJJBSLUFDASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229372 | |

| Record name | Benzophenone, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-96-8 | |

| Record name | Benzophenone, 2-chloro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 789-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethyl)benzophenone, a key chemical intermediate in the fields of pharmaceutical and agrochemical development. We will delve into its core chemical and physical properties, provide a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, explore its reactivity, and discuss its applications, grounding all claims in authoritative references.

Introduction

This compound (CAS No. 789-96-8) is a substituted aromatic ketone of significant interest in synthetic chemistry.[1][2] Its unique trifunctional structure—a benzophenone core, a chlorine atom, and a trifluoromethyl group—makes it a versatile building block for constructing more complex molecular architectures. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as it is known to enhance critical properties in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable precursor in modern drug design.[3] This guide serves as a technical resource for researchers and professionals, offering detailed insights into the scientific principles and practical methodologies associated with this compound.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is foundational to its application. The physicochemical characteristics of this compound are summarized below.

Physicochemical Data

The key identifying and physical properties are presented in Table 1. The melting point of 39-40 °C indicates it is a solid at room temperature, which simplifies handling and storage compared to liquid reagents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 789-96-8 | [1][2] |

| Molecular Formula | C₁₄H₈ClF₃O | [1] |

| Molecular Weight | 284.66 g/mol | [1] |

| IUPAC Name | --INVALID-LINK--methanone | [2] |

| Melting Point | 39-40 °C | [4] |

| Monoisotopic Mass | 284.02158 Da | [5] |

| Appearance | Solid (form may vary) | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While complete spectral data is not always publicly available, the expected characteristics are outlined below based on the molecule's structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.30-7.90 ppm). The protons on the unsubstituted phenyl ring and the substituted phenyl ring will resonate in this area, with their specific chemical shifts and splitting patterns dictated by the electronic effects of the chloro, trifluoromethyl, and carbonyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Key expected signals include:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm, characteristic of a ketone.[6]

-

Aromatic Carbons: Multiple signals between ~125-140 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) with a chemical shift influenced by the aromatic ring. For example, the CF3 carbon in a related benzonitrile appears around 122.5 ppm (q, J = 272 Hz).[7]

-

Solvent: When using deuterated chloroform (CDCl₃), a characteristic triplet will be observed at approximately 77 ppm.[6]

-

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:

-

C=O Stretch (Ketone): A strong, sharp peak around 1660-1680 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the -CF₃ group.

-

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 284.02158 Da.[5] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 285.02886 and [M+Na]⁺ at m/z 307.01080.[5] Fragmentation may involve the loss of the trifluoromethyl group or cleavage at the carbonyl group.

Section 2: Synthesis and Purification

The most reliable and common method for synthesizing benzophenones is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[8][9] This method is advantageous because the product (an aryl ketone) is deactivated towards further acylation, which effectively prevents polysubstitution.[8]

Reaction Principle

The synthesis involves the reaction of an acylating agent (benzoyl chloride) with a substituted aromatic ring (1-chloro-4-(trifluoromethyl)benzene) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10] The catalyst's role is to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Experimental Workflow Diagram

The overall workflow for the synthesis and purification is depicted below. This systematic approach ensures both a high yield and high purity of the final product.

Caption: A typical workflow for the synthesis and purification of benzophenones.

Detailed Synthesis Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Chloro-4-(trifluoromethyl)benzene

-

Benzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexane (for recrystallization)

Procedure:

-

Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber) to handle the evolving HCl gas. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Catalyst Suspension: To the reaction flask, add anhydrous DCM (approx. 2 mL per mmol of the limiting reagent) and anhydrous AlCl₃ (1.1 equivalents). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

-

Acylium Ion Formation: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. The addition should be slow to control the initial exotherm.

-

Substrate Addition: After the benzoyl chloride addition is complete, add 1-chloro-4-(trifluoromethyl)benzene (1.05 equivalents) dropwise, maintaining the temperature at 0-5 °C.

-

Causality Insight: Adding the substituted benzene last to the pre-formed AlCl₃-acyl chloride complex ensures the immediate presence of the electrophile, promoting the desired reaction pathway and minimizing potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and should be done with care due to its highly exothermic nature.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Self-Validating Step: The wash with NaHCO₃ should be continued until no more CO₂ evolution is observed, confirming the complete neutralization of acid.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key structural components. The electron-withdrawing nature of the chlorine atom and the potent trifluoromethyl group deactivates the substituted aromatic ring towards further electrophilic substitution. The ketone's carbonyl group can undergo nucleophilic addition, and the C-Cl bond can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, making it a versatile handle for further synthetic transformations.

Friedel-Crafts Acylation Mechanism

The core of the synthesis is the generation of the acylium ion. This process is visualized below.

Note: The above DOT script is a template. As I cannot render images directly, placeholders are used. A real implementation would require image files for chemical structures.

Caption: Formation of the acylium ion electrophile via Lewis acid activation.

Section 4: Applications in Research and Development

The primary value of this compound lies in its role as a sophisticated chemical intermediate.

-

Pharmaceutical Synthesis: Benzophenone scaffolds are present in a wide array of FDA-approved drugs. This particular derivative serves as a precursor for creating novel compounds, especially in CNS drug discovery. The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolic degradation and increasing cell membrane permeability.[3]

-

Agrochemical Development: Similar to pharmaceuticals, the -CF₃ group imparts beneficial properties to pesticides, such as enhanced efficacy and metabolic stability, leading to longer-lasting effects.[1] This intermediate can be used to synthesize advanced herbicides, insecticides, and fungicides.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The known hazards are summarized from safety data sheets.

Table 2: Hazard Identification

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |

| Skin Irritation | H315 | Causes skin irritation. | [4] |

| Eye Irritation | H319 | Causes serious eye irritation. | [4] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | [4] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties. Its synthesis is reliably achieved through the classic Friedel-Crafts acylation, a process that is both scalable and avoids common side reactions like polysubstitution. The strategic placement of the chloro and trifluoromethyl groups provides synthetic chemists with versatile handles for further modification, while imparting desirable physicochemical properties crucial for the development of next-generation pharmaceuticals and agrochemicals. Adherence to established safety protocols is mandatory for its handling and use in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. PubChemLite - 789-96-8 (C14H8ClF3O) [pubchemlite.lcsb.uni.lu]

- 5. Cshifts [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts Acylation [www1.udel.edu]

physicochemical characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone

Introduction

This compound is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. As a substituted benzophenone, it belongs to a class of compounds recognized as a "ubiquitous scaffold in medicinal chemistry" due to its presence in numerous bioactive molecules and its utility as a versatile synthetic building block.[1][2] The presence of three distinct functional moieties—a chloro group, a trifluoromethyl group, and a benzoyl group—imparts a unique electronic and steric profile, making it a valuable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of the core . It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications in synthesis, process development, and analytical characterization. The information herein is synthesized from established chemical data sources and proven analytical methodologies to ensure scientific integrity and practical utility.

Compound Identification and Core Properties

Precise identification is the foundation of all chemical research and development. The fundamental identifiers and physical properties for this compound are summarized below.

Table 1: Key Identifiers

| Identifier | Value | Source |

| CAS Number | 789-96-8 | [3][4] |

| Molecular Formula | C₁₄H₈ClF₃O | [4][5] |

| Molecular Weight | 284.66 g/mol | [4] |

| Monoisotopic Mass | 284.02158 Da | [5] |

| IUPAC Name | [2-chloro-5-(trifluoromethyl)phenyl]-phenylmethanone | [5] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | [5] |

| InChIKey | QHDJJBSLUFDASY-UHFFFAOYSA-N | [5] |

Table 2: Physicochemical Properties

| Property | Value / Description | Rationale & Notes |

| Appearance | Expected to be a solid at room temperature. | Benzophenone and its substituted derivatives are typically crystalline solids. |

| Solubility | Sparingly soluble in water; soluble in most organic solvents such as dichloromethane, acetone, and ethyl acetate. | The largely nonpolar aromatic structure dictates its solubility profile. This is typical for similar compounds like 2-chloro-5-(trifluoromethyl)pyridine.[6] |

| Melting Point | Data not readily available in public literature. | Must be determined experimentally. For context, the related compound 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C. |

| Boiling Point | Data not readily available in public literature. | Must be determined experimentally under vacuum to prevent decomposition. The related compound 2'-Chloro-5'-(trifluoromethyl)acetophenone has a boiling point of 204-205 °C.[7] |

| XlogP (predicted) | 4.8 | This high value indicates significant lipophilicity, suggesting high membrane permeability and low aqueous solubility.[5] |

Spectroscopic and Spectrometric Profile

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The spectrum will be characterized by complex multiplets in the aromatic region (approx. 7.4-7.9 ppm) corresponding to the eight distinct protons on the two phenyl rings. The specific substitution pattern removes symmetry, leading to a complex splitting pattern.

-

¹³C NMR : Key signals include the carbonyl carbon (C=O) resonance (typically >190 ppm), the quaternary carbon attached to the -CF₃ group (which will show coupling to fluorine), and the various aromatic carbons. A reference spectrum is available that can be used for comparison.[8]

-

¹⁹F NMR : This is a critical technique for any trifluoromethyl-containing compound. A sharp singlet is expected for the -CF₃ group. Based on analogous structures, the chemical shift is anticipated to be in the range of -60 to -65 ppm. For instance, 1-nitro-2-(trifluoromethyl)benzene shows a singlet at -60.13 ppm.[9]

-

-

Mass Spectrometry (MS) The compound's mass and fragmentation pattern are definitive. The monoisotopic mass is 284.02158 Da.[5] Under Electron Ionization (EI), characteristic fragmentation would involve cleavage at the carbonyl group, leading to benzoyl cations and substituted phenyl cations. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry.[5]

Table 3: Predicted m/z for Common Adducts

Adduct Predicted m/z [M+H]⁺ 285.02886 [M+Na]⁺ 307.01080 [M-H]⁻ 283.01430 Source: PubChemLite[5]

-

Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong, sharp absorption band around 1660-1680 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. Other key signals include C-H stretching for the aromatic rings (~3050-3100 cm⁻¹), C=C ring stretching (~1450-1600 cm⁻¹), and characteristic bands for C-Cl and C-F vibrations in the fingerprint region.

Analytical Workflows and Protocols

Purity assessment and quantification are critical for any chemical intermediate. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for this purpose.[10]

Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for receiving, characterizing, and releasing a sample of this compound in a research or quality control setting.

Caption: Standard analytical workflow for physicochemical characterization.

Experimental Protocol: Purity Determination by GC-MS

This protocol describes a self-validating method for assessing the purity and confirming the identity of this compound.

1. Rationale and Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the chosen method due to the compound's expected volatility and thermal stability. Splitless injection is selected to maximize sensitivity for trace impurity detection.[11] The MS detector provides definitive identification based on the mass-to-charge ratio and fragmentation pattern, which is superior to detectors that rely solely on retention time.

2. Materials and Reagents:

-

This compound sample

-

Dichloromethane (DCM), HPLC or GC-grade

-

Anhydrous Sodium Sulfate

-

Class A Volumetric flasks and pipettes

-

Autosampler vials with caps

3. Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with DCM to create a 1 mg/mL stock solution. c. Transfer an aliquot of the solution into an autosampler vial for analysis.

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Injector: Splitless mode, 250 °C.

-

Column: High-resolution fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode.

-

Scan Range: 40-450 amu.

-

-

Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern and library data. c. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%. d. Identify any impurities present at >0.05% area.

Synthesis and Reactivity Context

Understanding the synthetic origin of a compound provides insight into potential process-related impurities. Benzophenones are commonly synthesized via Friedel-Crafts acylation.[12] This involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Plausible Synthetic Route: Friedel-Crafts Acylation

Caption: Plausible Friedel-Crafts acylation route to the target compound.

This synthetic pathway suggests that potential impurities could include unreacted starting materials, isomers formed from non-regioselective acylation, or polysubstituted byproducts. The analytical methods described in Section 3 are designed to detect and quantify such impurities.

Safety and Handling

Based on safety data sheets for this compound and structurally related compounds, appropriate handling procedures are mandatory.[13][14]

Table 4: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[13] |

| Skin Irritation | H315 | Causes skin irritation.[13][14] |

| Eye Irritation | H319 | Causes serious eye irritation.[13][14] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[13][14] |

Core Handling Requirements:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[13]

Conclusion

This compound is a highly functionalized intermediate with a distinct set of physicochemical properties defined by its aromatic, halogen, and carbonyl components. Its high lipophilicity, characteristic spectroscopic fingerprint, and predictable reactivity make it a valuable tool for synthetic chemists. The analytical protocols detailed in this guide provide a robust framework for ensuring its identity, purity, and quality in a research or manufacturing setting. Adherence to the outlined safety and handling procedures is essential for mitigating the associated health hazards. This technical guide serves as a foundational resource for professionals leveraging this compound in the development of novel pharmaceuticals and agrochemicals.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 789-96-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 789-96-8 (C14H8ClF3O) [pubchemlite.lcsb.uni.lu]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. benchchem.com [benchchem.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. synquestlabs.com [synquestlabs.com]

molecular structure of 2-Chloro-5-(trifluoromethyl)benzophenone

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-5-(trifluoromethyl)benzophenone

Abstract

This compound is a halogenated aromatic ketone of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a benzophenone core functionalized with both a chloro and a trifluoromethyl group, renders it a valuable intermediate for the synthesis of complex organic molecules. The trifluoromethyl moiety, in particular, is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Introduction and Strategic Importance

This compound (CAS No: 789-96-8) is a substituted aromatic ketone.[1][2] The strategic importance of this molecule stems from the combination of its three core structural features: the benzophenone scaffold, the electron-withdrawing chlorine atom, and the highly lipophilic trifluoromethyl (-CF3) group.

-

Benzophenone Core: This diaryl ketone structure is a common motif in photochemistry and serves as a foundational scaffold for various pharmaceuticals.

-

Trifluoromethyl Group: The incorporation of a -CF3 group is a widely used strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[3] This group can increase metabolic stability by blocking sites of oxidation, enhance membrane permeability due to its lipophilicity, and improve binding to target proteins through favorable interactions.[3][4]

-

Chloro Group: The chlorine substituent modifies the electronic properties of the aromatic ring and provides an additional site for synthetic modification through cross-coupling reactions.

This combination makes this compound a crucial precursor for creating novel compounds in the pharmaceutical and agrochemical sectors.[5][6]

Molecular Structure and Physicochemical Properties

The molecular structure consists of a central carbonyl group bonded to two phenyl rings. One phenyl ring is unsubstituted. The second phenyl ring is substituted at the 2-position with a chlorine atom and at the 5-position with a trifluoromethyl group, relative to the point of attachment of the carbonyl group.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 789-96-8 | [1][2][7] |

| Molecular Formula | C₁₄H₈ClF₃O | [2][7][8][9] |

| Molecular Weight | 284.67 g/mol | [8] |

| IUPAC Name | --INVALID-LINK--methanone | [9] |

| Melting Point | 39-40 °C | [8] |

| InChIKey | QHDJJBSLUFDASY-UHFFFAOYSA-N | [8][9] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. This involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved by the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene with benzoyl chloride, using anhydrous aluminum chloride (AlCl₃) as the catalyst.

Caption: Proposed synthetic workflow via Friedel-Crafts acylation.

Experimental Protocol

-

Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acylium Ion Formation: Slowly add benzoyl chloride (1.0 eq.) to the suspension at 0 °C. The mixture should be stirred for 20-30 minutes to allow for the formation of the acylium ion-catalyst complex.

-

Substrate Addition: Add 1-chloro-4-(trifluoromethyl)benzene (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure compound.

Causality and Mechanistic Insights

The choice of Friedel-Crafts acylation is deliberate. The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of benzoyl chloride, creating a highly electrophilic acylium ion. This powerful electrophile is necessary to overcome the deactivating effect of the chloro and trifluoromethyl groups on the aromatic ring of the substrate. The acylation occurs ortho to the chlorine atom, directed by the chlorine's weak ortho, para-directing effect and influenced by steric factors.

Spectroscopic and Analytical Characterization

Structural verification is paramount. A combination of mass spectrometry and NMR spectroscopy provides unambiguous confirmation of the molecular structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios for common adducts are crucial for identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 285.02886 |

| [M+Na]⁺ | 307.01080 |

| [M]⁺ | 284.02103 |

| [M-H]⁻ | 283.01430 |

| Data sourced from predicted values.[9] |

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

| Nucleus | Predicted Chemical Shift (δ) / ppm | Key Features |

| ¹H NMR | 7.4 - 8.0 | Complex multiplet patterns corresponding to the 8 aromatic protons. Protons on the substituted ring will show coupling to fluorine. |

| ¹³C NMR | 120 - 140 | Multiple signals in the aromatic region. The trifluoromethyl carbon appears as a quartet due to C-F coupling. The carbonyl carbon signal is expected downfield (>190 ppm). A known spectrum shows signals including those at 134.7 (q, J=33 Hz) and 123.2 (q, J=272 Hz).[8][10] |

| ¹⁹F NMR | ~ -63 | A singlet is expected, characteristic of the -CF₃ group attached to the aromatic ring.[10] |

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8]

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.[8]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be followed.

-

Hazard Identification: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[11]

-

Safe Handling: Always handle this chemical in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a synthetically valuable compound whose molecular structure is ideally suited for applications in medicinal chemistry and materials science. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The presence of the chloro and trifluoromethyl substituents provides a unique combination of electronic and steric properties, making it a highly sought-after building block for the development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and characterization, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. appchemical.com [appchemical.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. PubChemLite - 789-96-8 (C14H8ClF3O) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Solubility and Stability of 2-Chloro-5-(trifluoromethyl)benzophenone

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a substituted aromatic ketone of interest in synthetic organic chemistry. Its utility often lies as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of a chloro group and a trifluoromethyl (-CF3) group significantly influences its physicochemical properties.[1] The -CF3 group, in particular, is known to enhance metabolic stability and bioavailability in final products by virtue of its lipophilicity and resistance to enzymatic degradation.[1]

A comprehensive understanding of the solubility and stability of this intermediate is paramount for researchers. These parameters govern crucial aspects of process development, including reaction kinetics, purification strategies, formulation, and storage. Inconsistent or unpredictable behavior due to poor solubility can lead to unreliable results in experimental settings, while unforeseen degradation can compromise the integrity of synthetic pathways and final product purity.[2][3]

This guide provides a framework for characterizing the solubility and stability of this compound. While extensive public data on this specific molecule is limited, this document outlines the authoritative, field-proven methodologies required to generate this critical data in a research or development setting. It emphasizes the causality behind experimental choices and provides self-validating protocols grounded in international regulatory standards.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties is the first step in predicting the behavior of a compound.

| Property | Value | Source |

| CAS Number | 789-96-8 | [4][5][6] |

| Molecular Formula | C₁₄H₈ClF₃O | [4][6][7] |

| Molecular Weight | 284.66 g/mol | [4][6] |

| Appearance | White solid (predicted) | [8] |

| Predicted XlogP | 4.8 | [7] |

Note: XlogP is a computed octanol/water partition coefficient, indicating high lipophilicity and predicting low aqueous solubility.

Solubility Profile: A Methodological Approach

The solubility of a compound is a critical parameter, influencing everything from reaction medium selection to bioavailability.[2][3] Given the high predicted XlogP, this compound is expected to be poorly soluble in aqueous media and soluble in various organic solvents.[7][8]

Causality Behind Solvent Selection

To establish a comprehensive solubility profile, a range of solvents should be selected to represent different polarities and functionalities relevant to synthesis, purification, and formulation.

-

Aqueous Buffers (pH 3, 7, 9): To understand solubility in physiological-relevant conditions and assess the impact of pH.

-

Alcohols (Methanol, Ethanol, Isopropanol): Common polar protic solvents used in synthesis and crystallization.

-

Ketones (Acetone, Methyl Ethyl Ketone): Polar aprotic solvents with good solvating power.

-

Ethers (Tetrahydrofuran (THF), Diethyl Ether): Used in organic reactions; sodium-benzophenone ketyl is a classic indicator for drying ethers.[8]

-

Hydrocarbons (Heptane, Toluene): Nonpolar solvents used for extractions and certain reactions.

-

Chlorinated Solvents (Dichloromethane): A common solvent for organic synthesis.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[9][10]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected test solvent. The key is to ensure a visible excess of solid remains, confirming that saturation has been reached.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, centrifuge the samples at high speed.[3]

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV.[2][11] The concentration is determined by comparing the response to a calibration curve prepared from a known standard.

Caption: Diagram 1: Shake-Flask Solubility Workflow.

Data Summary Table (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | [To be determined] | Shake-Flask HPLC-UV |

| Methanol | 25 | [To be determined] | Shake-Flask HPLC-UV |

| Acetonitrile | 25 | [To be determined] | Shake-Flask HPLC-UV |

| Dichloromethane | 25 | [To be determined] | Shake-Flask HPLC-UV |

| Toluene | 25 | [To be determined] | Shake-Flask HPLC-UV |

Stability Profile: A Forced Degradation Approach

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[12] This process is mandated by regulatory bodies like the ICH for drug development and is a best practice in chemical research.[12][13]

Causality Behind Stress Conditions

The goal of forced degradation is not to completely destroy the compound but to achieve a target degradation of 5-20%.[14][15][16] This range provides sufficient quantities of degradation products for detection and characterization without being excessive. The conditions are chosen to mimic potential storage and handling stresses.

-

Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments.

-

Oxidation: Tests susceptibility to oxidative degradation.

-

Thermal: Assesses stability at elevated temperatures.

-

Photostability: Determines sensitivity to light exposure.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).[15]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at ~60°C for a set period (e.g., 2, 8, 24 hours).[15]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set period.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a set period.

-

Thermal: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).[13]

-

Photostability: Expose the solid compound and the stock solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 watt hours/m²).[12][15]

-

-

Timepoint Sampling: At designated time points, withdraw a sample from each stress condition.

-

Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.[15]

-

Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.[14] A photodiode array (PDA) detector is highly recommended to assess peak purity.

Caption: Diagram 2: Forced Degradation Study Logic.

Data Summary Table (Template)

| Stress Condition | Reagent/Setting | Time (h) | % Assay of Parent | % Degradation | No. of Degradants |

| Control | None | 24 | [~100] | [~0] | ** |

| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 | [TBD] | [TBD] | [TBD] |

| Base Hydrolysis | 0.1 M NaOH @ RT | 24 | [TBD] | [TBD] | [TBD] |

| Oxidation | 3% H₂O₂ @ RT | 24 | [TBD] | [TBD] | [TBD] |

| Thermal (Solid) | 80°C | 24 | [TBD] | [TBD] | [TBD] |

| Photolytic (Solution) | ICH Q1B | - | [TBD] | [TBD] | [TBD] |

Analytical Methodology: HPLC-UV

A robust analytical method is the cornerstone of accurate solubility and stability testing. For benzophenone derivatives, reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[11]

Recommended HPLC Method Parameters

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). A C18 column provides excellent retention and separation for nonpolar compounds like benzophenone derivatives.[11]

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically effective.[11][17]

-

Example Gradient: Start at 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Trustworthiness Check: The method must be validated for specificity (stability-indicating), linearity, accuracy, and precision according to ICH Q2(R1) guidelines to ensure trustworthy results.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. scbt.com [scbt.com]

- 5. This compound | 789-96-8 [chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. PubChemLite - 789-96-8 (C14H8ClF3O) [pubchemlite.lcsb.uni.lu]

- 8. Benzophenone - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mtc-usa.com [mtc-usa.com]

The Strategic Utility of 2-Chloro-5-(trifluoromethyl)benzophenone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Chloro-5-(trifluoromethyl)benzophenone is a halogenated and trifluoromethylated aromatic ketone that has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique electronic properties, stemming from the presence of a chlorine atom and a strongly electron-withdrawing trifluoromethyl group, render it a highly reactive and strategic precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in the synthesis of pharmaceuticals and agrochemicals. We will delve into key reaction pathways, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.

| Property | Value | Reference |

| CAS Number | 789-96-8 | [1] |

| Molecular Formula | C₁₄H₈ClF₃O | [1] |

| Molecular Weight | 284.66 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 39-41 °C | |

| Boiling Point | >300 °C (decomposes) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Insoluble in water. |

Core Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its ketone functional group and the susceptibility of the chloro-substituent to nucleophilic displacement. These features allow for its elaboration into a variety of valuable intermediates and final products.

Synthesis of Amides via the Beckmann Rearrangement

A cornerstone application of benzophenone derivatives is their conversion to amides through the Beckmann rearrangement of their corresponding oximes. This transformation is a powerful tool for the construction of nitrogen-containing scaffolds, which are prevalent in pharmaceuticals and bioactive molecules.

Reaction Pathway:

The overall transformation involves two key steps: the formation of the benzophenone oxime and its subsequent acid-catalyzed rearrangement.

References

A Technical Guide to the Reactivity of the Trifluoromethyl Group in 2-Chloro-5-(trifluoromethyl)benzophenone

Abstract

The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal and materials chemistry, prized for its profound impact on a molecule's physicochemical properties, including metabolic stability, lipophilicity, and electronic character.[1][2] This guide provides an in-depth analysis of the reactivity associated with the trifluoromethyl group as presented in the 2-Chloro-5-(trifluoromethyl)benzophenone scaffold. We will dissect the powerful electron-withdrawing nature of the CF₃ group and its subsequent influence on the reactivity of the aromatic core, particularly concerning electrophilic and nucleophilic aromatic substitution reactions. Furthermore, this whitepaper will explore the conditions under which the typically robust C-F bonds of the trifluoromethyl group itself can be chemically transformed, a topic of growing importance in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

The Trifluoromethyl Group: A Primer on its Physicochemical Properties

The strategic incorporation of a trifluoromethyl group into an organic molecule is a well-established method for enhancing desirable properties.[3] Its influence stems from a unique combination of electronic, steric, and stability factors.

Electronic Effects: The Inductive Power of Fluorine

The defining characteristic of the trifluoromethyl group is its potent electron-withdrawing nature.[4] This is a direct consequence of the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the carbon atom to which they are attached, and subsequently, from the rest of the molecule. This powerful inductive effect (-I effect) significantly lowers the electron density of the aromatic ring, a feature that governs much of its reactivity.[2][5] Unlike groups with available lone pairs, the CF₃ group has no resonance-donating (+R) capability, making it one of the strongest deactivating groups in aromatic chemistry.[6]

Steric and Conformational Influence

The trifluoromethyl group is significantly bulkier than a hydrogen or methyl group.[7] This steric demand can influence the conformation of the molecule and direct the approach of reagents in chemical reactions, contributing to regioselectivity.[8]

Contribution to Metabolic Stability and Lipophilicity

In drug development, the CF₃ group is frequently employed to enhance a candidate's pharmacokinetic profile. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][7] This inherent strength renders the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes, which can prolong a drug's half-life.[2] Additionally, the presence of fluorine atoms increases the molecule's lipophilicity (fat-solubility), which can improve its ability to permeate biological membranes and interact with hydrophobic binding pockets in target proteins.[3][7]

Analysis of the this compound Scaffold

The title compound, this compound, presents a complex electronic landscape where multiple substituents modulate the reactivity of the phenyl ring.

Molecular Structure and Physicochemical Data

The structure features a benzophenone core, with one phenyl ring bearing both a chlorine atom and a trifluoromethyl group.

| Property | Value | Reference |

| CAS Number | 789-96-8 | [9][10][11] |

| Molecular Formula | C₁₄H₈ClF₃O | [9][10] |

| Molecular Weight | 284.66 g/mol | [9] |

| IUPAC Name | --INVALID-LINK--methanone | [10] |

Interplay of Substituent Effects

The reactivity of the substituted aromatic ring is governed by the combined electronic effects of three distinct groups:

-

Benzoyl Group (C=O): Strongly electron-withdrawing and deactivating; directs incoming electrophiles to the meta position.

-

Trifluoromethyl Group (-CF₃): Strongly electron-withdrawing and deactivating; directs incoming electrophiles to the meta position.[12]

-

Chloro Group (-Cl): Deactivating via induction but directs incoming electrophiles to the ortho and para positions due to lone pair resonance donation.

In this compound, these groups work in concert to create a highly electron-deficient aromatic system.

Reactivity Profile of the Aromatic Core

The electron-poor nature of the substituted ring dictates its susceptibility to different reaction classes.

Electrophilic Aromatic Substitution (EAS): A Highly Deactivated System

The presence of three powerful deactivating groups (benzoyl, CF₃, and Cl) makes the substituted ring extremely resistant to electrophilic aromatic substitution. The CF₃ group strongly withdraws electron density, deactivating the ring towards attack by electrophiles.[5][7] Should a reaction be forced under harsh conditions, the regiochemical outcome is predictable. The CF₃ group directs meta to itself, the benzoyl group directs meta to itself, and the chloro group directs ortho and para to itself. All of these directing effects converge on the C-4 position, making it the least deactivated site for a potential electrophilic attack, though the overall reaction remains highly unfavorable.

Caption: Logical flow of electrophilic attack on a CF₃-substituted ring.

Nucleophilic Aromatic Substitution (SNAr): Activating the C-Cl Bond

In stark contrast to its inertia towards electrophiles, the electron-deficient ring is highly activated for nucleophilic aromatic substitution (SₙAr).[13][14] The chlorine atom at the C-2 position is the designated leaving group. Its departure is facilitated by the strong electron-withdrawing capabilities of both the trifluoromethyl group (para to the chlorine) and the benzoyl group (ortho to the chlorine). These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance and induction, thereby lowering the activation energy for the reaction.[15] This makes the displacement of the chloro substituent with various nucleophiles (e.g., amines, alkoxides, thiolates) a synthetically viable and efficient transformation.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Nucleophilic Displacement of Chlorine with Morpholine

This protocol describes a representative SₙAr reaction, which serves as a reliable method for functionalizing the scaffold.

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

-

Add anhydrous DMSO via syringe to dissolve the solids.

-

Add morpholine to the stirring mixture at room temperature.

-

Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Causality: The elevated temperature provides the necessary activation energy for the substitution, while the polar aprotic solvent (DMSO) effectively solvates the potassium cation, increasing the nucleophilicity of the morpholine.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(morpholino)-5-(trifluoromethyl)benzophenone.

-

Direct Transformations of the Trifluoromethyl Group

While the CF₃ group is renowned for its stability, it is not entirely inert. Under specific and often forcing conditions, it can undergo chemical transformations.

The Inert Nature: Conditions for Stability

Under the vast majority of synthetic conditions, including those involving mild acids, bases, and common organometallic reagents at moderate temperatures, the trifluoromethyl group remains intact.[1][16] This robustness is a primary reason for its widespread use as a bioisostere for other chemical groups.[7]

Forced Hydrolysis to Carboxylic Acid

One of the classic, albeit harsh, transformations of an aromatic CF₃ group is its hydrolysis to a carboxylic acid. This reaction typically requires treatment with concentrated or fuming sulfuric acid at elevated temperatures.[16] More recent studies have shown that Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), can also effect this transformation, proceeding through the formation of reactive electrophilic intermediates.[17]

Caption: Workflow for the hydrolysis of the CF₃ group to a carboxylic acid.

Reductive Defluorination and C-F Bond Activation

The selective activation of a single C-F bond within a CF₃ group is a significant challenge but represents a frontier in modern synthetic chemistry.[18] These transformations often rely on transition-metal catalysis or photoredox conditions to generate radical intermediates.[19][20] For instance, photocatalytic methods have been developed that can achieve the defluorinative coupling of trifluoromethylarenes with other molecules, effectively using the Ar-CF₃ unit as an Ar-CF₂ radical synthon.[19] While not yet routine, these advanced methods demonstrate that the CF₃ group can be used as a handle for further synthetic diversification, moving beyond its traditional role as a passive stability enhancer.

Summary and Application in Drug Discovery

The reactivity of this compound is a tale of two functionalities: a highly deactivated aromatic ring that is simultaneously primed for nucleophilic substitution, and an exceptionally stable trifluoromethyl group that can be transformed only under specific, forcing conditions.

| Reaction Type | Reactivity of Substituted Ring | Key Influencing Groups | Typical Outcome |

| Electrophilic Aromatic Substitution | Highly Deactivated | -CF₃, -C=O, -Cl | No reaction under standard conditions |

| Nucleophilic Aromatic Substitution | Highly Activated | -CF₃, -C=O | Facile displacement of the -Cl group |

| CF₃ Group Transformation | Inert (typically) | N/A | Stable under most conditions; can be hydrolyzed or activated with specialized reagents |

This duality makes the molecule a valuable building block in drug discovery.[2] Medicinal chemists can leverage the facile SₙAr reaction to introduce a wide array of functional groups at the C-2 position, rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. All the while, the CF₃ group at C-5 can be relied upon to confer enhanced metabolic stability and favorable lipophilicity to the final compounds. A thorough understanding of these reactivity patterns is therefore essential for any scientist working with this important chemical scaffold.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. Solved Why is the trifluoromethyl group meta directing in | Chegg.com [chegg.com]

- 9. scbt.com [scbt.com]

- 10. pschemicals.com [pschemicals.com]

- 11. This compound | 789-96-8 [chemicalbook.com]

- 12. homework.study.com [homework.study.com]

- 13. researchgate.net [researchgate.net]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-5-(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a multifaceted molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a synthetic intermediate stems from the unique electronic landscape created by its constituent functional groups. The presence of a chlorine atom, a strongly electron-withdrawing trifluoromethyl group, and a carbonyl moiety bestows upon the molecule a distinct reactivity profile, characterized by well-defined electrophilic and nucleophilic centers. Understanding the interplay of these groups is paramount for predicting reaction outcomes and designing novel synthetic strategies. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, grounded in fundamental principles of organic chemistry and supported by practical insights for its application in research and development.

Molecular Structure and Electronic Properties

The foundational step in identifying reactive sites is a thorough analysis of the molecule's structure and the electronic effects of its substituents. This compound comprises a benzoyl group attached to a 2-chloro-5-(trifluoromethyl)phenyl ring.

Substituent Effects:

-

Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] It deactivates the aromatic ring towards electrophilic attack primarily through a strong negative inductive effect (-I).[3][4] This effect significantly reduces the electron density of the aromatic ring to which it is attached.

-

Chlorine (-Cl) Atom: As a halogen, chlorine exhibits a dual electronic effect. It is deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect (-I). However, it can also donate electron density to the aromatic ring through resonance (+M effect) via its lone pairs.[3] Overall, halogens are considered weakly deactivating groups.[5]

-

Carbonyl (C=O) Group: The carbonyl group is a classic electron-withdrawing group, both inductively and through resonance. The electronegative oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electron-deficient.

The confluence of these effects creates a molecule with distinct regions of high and low electron density, which in turn dictate its reactivity towards electrophiles and nucleophiles.

Identifying the Primary Electrophilic and Nucleophilic Sites

The electronic perturbations caused by the substituents allow for a clear delineation of the molecule's reactive centers.

Electrophilic Sites

Electrophilic sites are electron-deficient and are thus susceptible to attack by nucleophiles.

-

Carbonyl Carbon: The most prominent electrophilic center in this compound is the carbonyl carbon. The polarization of the C=O bond, amplified by the electron-withdrawing nature of the attached aromatic rings, makes this carbon highly susceptible to nucleophilic attack. This is a characteristic reaction of ketones and benzophenones in general.

-

Aromatic Ring Carbons: The substituted phenyl ring is significantly deactivated by the combined electron-withdrawing power of the chloro and trifluoromethyl groups, making it less susceptible to electrophilic aromatic substitution.[3][6] However, the carbon atom bonded to the chlorine is a potential site for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing groups ortho and para to the chlorine atom can stabilize the intermediate Meisenheimer complex formed during such a reaction.[7]

Nucleophilic Sites

Nucleophilic sites are electron-rich and can react with electrophiles.

-

Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic center. It can be protonated by acids or coordinate to Lewis acids, which further enhances the electrophilicity of the carbonyl carbon.

-

Aromatic Rings: While the substituted ring is electron-deficient, the unsubstituted phenyl ring behaves as a typical aromatic system. It can undergo electrophilic aromatic substitution, although the benzoyl group is deactivating and directs incoming electrophiles to the meta position. The substituted ring, despite its deactivation, can still participate in certain electrophilic reactions under forcing conditions. The directing effects of the existing substituents would then come into play. The trifluoromethyl group is a meta-director, while the chlorine atom is an ortho, para-director.[3][4][6]

The interplay of these directing effects can lead to complex product mixtures in electrophilic aromatic substitution reactions.

Visualizing the Reactive Landscape

The following diagram illustrates the key electrophilic and nucleophilic sites within this compound.

Caption: Electrophilic and Nucleophilic Sites of the Molecule.

Experimental Protocols: Probing Reactivity

The theoretical analysis of reactive sites must be validated through experimental investigation. Below are representative protocols that exploit the electrophilic and nucleophilic nature of this compound.

Protocol 1: Nucleophilic Addition to the Carbonyl Group (Grignard Reaction)

This protocol demonstrates the high electrophilicity of the carbonyl carbon.

Objective: To synthesize a tertiary alcohol via the addition of a Grignard reagent to the carbonyl group.

Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place magnesium turnings (1.2 eq).

-

Initiation: Add a small crystal of iodine and a few drops of a solution of an appropriate alkyl or aryl halide (e.g., bromobenzene, 1.1 eq) in anhydrous diethyl ether.

-

Grignard Formation: Once the reaction initiates (as evidenced by a color change and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.

-

Reaction: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol illustrates the potential for substitution at the carbon bearing the chlorine atom, a reaction facilitated by the electron-withdrawing substituents.

Objective: To replace the chlorine atom with a nucleophile, such as an alkoxide or an amine.

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide or a primary/secondary amine, 1.5-2.0 eq) and a base if necessary (e.g., potassium carbonate for amine nucleophiles).

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Data Presentation

| Reaction Type | Reagent | Key Reactive Site | Expected Product Class |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Carbonyl Carbon | Tertiary Alcohol |

| Nucleophilic Addition | Sodium Borohydride (NaBH₄) | Carbonyl Carbon | Secondary Alcohol |

| Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOCH₃) | C-Cl Carbon | Aryl Ether |

| Nucleophilic Aromatic Substitution | Ammonia (NH₃) | C-Cl Carbon | Primary Aryl Amine |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Unsubstituted Phenyl Ring | meta-Nitro substituted product |

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile. The strong electron-withdrawing effects of the trifluoromethyl and chloro groups, combined with the inherent properties of the benzoyl moiety, create distinct electrophilic and nucleophilic centers. The carbonyl carbon stands out as the primary electrophilic site, readily undergoing nucleophilic addition reactions. The carbon atom attached to the chlorine is also activated towards nucleophilic aromatic substitution. Conversely, the carbonyl oxygen and the unsubstituted aromatic ring provide nucleophilic character. A thorough understanding of this electronic landscape is crucial for chemists aiming to utilize this versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. The provided protocols offer a practical starting point for exploring the rich chemistry of this important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)benzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-Chloro-5-(trifluoromethyl)benzophenone as a Type II photoinitiator. While specific experimental data for this particular substituted benzophenone is not extensively available in public literature, this guide synthesizes the well-established principles of benzophenone photochemistry to provide a robust framework for its use in photopolymerization, photocrosslinking, and other light-induced reactions. We will delve into the mechanistic underpinnings of Type II photoinitiation, offer detailed, adaptable protocols for common applications, and provide insights into experimental design and optimization. The information herein is intended to empower researchers to effectively utilize this compound in their work, with a strong emphasis on scientific rationale and procedural integrity.

Introduction: The Role of Benzophenones in Photochemistry

Benzophenone and its derivatives are among the most widely utilized Type II photoinitiators in polymer chemistry and organic synthesis.[1] Upon absorption of ultraviolet (UV) light, benzophenones are promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. This triplet state is the primary reactive species, initiating chemical reactions not through direct fragmentation (as seen in Type I photoinitiators), but by abstracting a hydrogen atom from a suitable donor molecule (a co-initiator or synergist).[1] This process generates a ketyl radical from the benzophenone and a reactive radical from the hydrogen donor, which then initiates the desired chemical transformation, such as polymerization.

This compound, with its electron-withdrawing chloro and trifluoromethyl substituents, is expected to exhibit modified photochemical properties compared to unsubstituted benzophenone. These modifications can influence its absorption spectrum, the energy of its triplet state, and its hydrogen abstraction efficiency. While specific data is sparse, the fundamental mechanism is anticipated to remain consistent with that of other benzophenone derivatives.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective and safe use.

| Property | Value | Reference |

| CAS Number | 789-96-8 | [2] |